molecular formula C6H4ClNO B078323 Nicotinoyl chloride CAS No. 10400-19-8

Nicotinoyl chloride

Cat. No. B078323
CAS RN: 10400-19-8
M. Wt: 141.55 g/mol
InChI Key: ATBIAJXSKNPHEI-UHFFFAOYSA-N
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Description

Nicotinoyl chloride is a compound with the empirical formula C6H4ClNO . It is a solid substance and is used as a heterocyclic building block . It has been used in the preparation of various compounds, including 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil, 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza annulene and its complexes, and bis(ethylenedithio)tetrathiafulvalene derivatives .


Synthesis Analysis

Nicotinoyl chloride has been used in the synthesis of thioureas starting from various amines and nicotinic acid . These thiourea-based scaffolds are increasingly employed in medicinal chemistry due to their tunable physicochemical and structural properties .


Molecular Structure Analysis

The molecular weight of Nicotinoyl chloride is 141.56 . The SMILES string representation of its structure is ClC(C1=CC=CN=C1)=O .


Chemical Reactions Analysis

While specific chemical reactions involving Nicotinoyl chloride are not detailed in the search results, it has been used as a starting material in the synthesis of various compounds, indicating its reactivity .


Physical And Chemical Properties Analysis

Nicotinoyl chloride is a solid substance . Its melting point ranges from 151 to 156 °C . The compound is off-white in appearance .

Scientific Research Applications

Synthesis of Anticancer Compounds

Nicotinoyl chloride is used in the synthesis of new anticancer compounds. For example, it has been utilized in the preparation of nicotinamide derivatives that target VEGFR-2, a receptor tyrosine kinase responsible for angiogenesis in cancer cells . These derivatives have shown promising anti-proliferative activities against human cancer cell lines, making nicotinoyl chloride an important reagent in cancer research.

Preparation of Fluorinated Nucleosides

In the field of medicinal chemistry, nicotinoyl chloride is employed to prepare fluorinated nucleosides. These compounds are significant due to their potential antiviral properties. A specific application involves the preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil, which is a modified nucleoside .

Creation of Bio-based Monomers

Nicotinoyl chloride is instrumental in creating bio-based monomers, such as 1,3-bis(methacryloyloxy)propyl-carbonyl-hexylpyridinium bromide (QANMA), derived from niacin. These monomers are incorporated into dental resins for their antibacterial properties, enhancing the performance and longevity of dental restorations .

Development of Organic Electronics

The compound is also used in the development of organic electronics. It has been involved in the synthesis of bis(ethylenedithio)tetrathiafulvalene derivatives, which are key materials in the creation of organic superconductors and semiconductors .

Synthesis of Heterocyclic Compounds

Nicotinoyl chloride is a precursor in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including as intermediates in pharmaceuticals and agrochemicals .

Modification of Macrocyclic Ligands

Lastly, nicotinoyl chloride is used to modify macrocyclic ligands, such as tetraaza[14]annulene and its complexes. These modified ligands have potential applications in coordination chemistry and catalysis .

Safety And Hazards

Nicotinoyl chloride is considered hazardous. It causes severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Relevant Papers

One relevant paper discusses the synthesis of thioureas starting from various amines and nicotinic acid . Another paper discusses the neuropharmacological properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids .

properties

IUPAC Name

pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6(9)5-2-1-3-8-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBIAJXSKNPHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146214
Record name Nicotinoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinoyl chloride

CAS RN

10400-19-8
Record name Nicotinoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoyl chloride
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Record name Nicotinoyl chloride
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Record name NICOTINOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3X2E4XUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Nicotinoyl chloride was prepared by treating 100 g (0.81 mole) of nicotinic acid with 280 ml of thionyl chloride at reflux for two hours. The excess thionyl chloride was removed in vacuo and the crystalline acid chloride hydrochloride was suspended in 500 ml of dichloromethane. To the stirred mixture was added 66 g (0.30 mole) of 4-p-t-butylphenoxy-1-butanol dissolved in 400 ml of dichloromethane. After forty-eight hours the mixture was washed with one liter of saturated sodium bicarbonate. The dichloromethane solution was dried over magnesium sulfate and evaporated to a syrupy residue. The material was chromatographed on 1 kg of silica gel with elution by dichloromethane-methanol, 96:4, to afford 43.8 g (45%) of the nicotinate ester as an oil. The hydrobromide salt was prepared by treatment of a solution of 43.8 g in 800 ml of ethyl acetate with 30 ml of 4.5N hydrogen bromide in ether. The precipitate was collected, washed with pentane and dried, m.p. 132°-133° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of nicotinic acid (2 g, 16.2 mmol) in anhydrous THF (30 mL) was added SOCl2 (2.4 mL, 32.5 mmol). After stirring at 80° C. for 2 hours, the mixture was concentrated in vacuo.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Thionyl chloride (10 mL) was added to nicotinic acid (370 mg, 3.0 mmol) and the mixture was stirred under reflux for 6 hr. Thionyl chloride was evaporated under reduced pressure and the residues was dried in vacuum to yield nicotinoyl chloride. Methyl 2-amino-3-hydroxybenzoate (167 mg, 1.0 mmol) and pyridine (240 mg, 3.0 mmol) were added to toluene (10 mL) and the mixture was stirred at room temperature for 30 min. Then nicotinoyl chloride (420 mg, 3.0 mmol) was added. The mixture was stirred at room temperature for 30 min then at 80° C. for 2 hr. The resulting mixture was extracted with ethyl acetate (100 mL×4) and concentrated. The crude product was purified by column chromatography (silica gel, petroleum ether:ethyl acetate 20: to 5:1) to obtain methyl 2-hydroxy-3-(nicotinamido)benzoate as a solid (215 mg, yield 79%). LC-MS (ESI) m/z 273 [M+1]+.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

nicotinoyl chloride hydrochloride; nicotinoyl imidazole; ethyl nicotinate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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